[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
Overview
Description
[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone: is a complex organic compound featuring a piperazine ring substituted with a 3-chloro-2-methylphenyl group and a 2-methyl-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chloro-2-methylphenyl Group: The piperazine core is then reacted with 3-chloro-2-methylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chloro-2-methylphenyl group.
Introduction of 2-Methyl-3-nitrophenyl Group: The final step involves the reaction of the intermediate with 2-methyl-3-nitrobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine:
- Potential applications in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the nitro and chloro groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone: can be compared to other piperazine derivatives such as:
Uniqueness:
- The specific substitution pattern of the 3-chloro-2-methylphenyl and 2-methyl-3-nitrophenyl groups imparts unique chemical and biological properties to the compound, distinguishing it from other piperazine derivatives.
Properties
IUPAC Name |
[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-15(5-3-8-18(13)23(25)26)19(24)22-11-9-21(10-12-22)17-7-4-6-16(20)14(17)2/h3-8H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWLVQFHBSHOOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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